Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate
Overview
Description
Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C16H20BrNO4 and its molecular weight is 370.24 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-(4-bromophenyl)-1-(Boc-amino)cyclopropanecarboxylate is a cyclopropane derivative notable for its unique structural features, including a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders.
- Molecular Formula : CHBrNO
- Molecular Weight : 370.24 g/mol
- CAS Number : 1092460-42-8
The compound's cyclopropane structure contributes to its reactivity, while the bromine atom enhances its electrophilic properties. The Boc group serves as a protective moiety, facilitating further chemical modifications and potential therapeutic applications.
Biological Activity
Research indicates that compounds similar to this compound exhibit activity against specific G-protein-coupled receptors (GPCRs), particularly GPR88. This receptor is implicated in various neurological functions and could be a target for treating neurological disorders such as schizophrenia and depression .
The interaction with GPCRs suggests that this compound may influence neurotransmitter signaling pathways, potentially modulating mood and cognitive functions. The unique strain of the cyclopropane ring may also contribute to its binding affinity and selectivity towards target receptors.
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds can provide insights into the biological activity of this compound. The following table summarizes key features and potential biological implications of similar compounds:
Compound Name | Key Features | Potential Biological Activity |
---|---|---|
Methyl 2-(3-chlorophenyl)-1-(Boc-amino)cyclopropanecarboxylate | Chlorine substitution instead of bromine | Different receptor interaction profile |
Ethyl 2-(4-bromophenyl)-1-(Boc-amino)cyclopropanecarboxylate | Ethyl ester instead of methyl | Varying solubility characteristics |
Methyl 2-(4-fluorophenyl)-1-(Boc-amino)cyclopropanecarboxylate | Fluorine substitution | Altered electronic properties affecting reactivity |
This table illustrates how variations in substituents can lead to differences in biological activity, highlighting the importance of structural modifications in drug design.
Case Studies and Research Findings
- Neurological Impact : A study focusing on compounds interacting with GPR88 demonstrated their potential in modulating dopamine signaling pathways, which are crucial for mood regulation. this compound's structural features may enhance its efficacy as a therapeutic agent.
- Synthesis and Evaluation : Research has shown that the synthesis of this compound can be achieved through various methods involving cross-electrophile coupling reactions, which are effective for constructing complex organic molecules . The efficiency of these reactions underscores the compound's potential for further development.
- Electrophilic Properties : The presence of bromine not only enhances reactivity but also suggests possible applications in electrophilic aromatic substitution reactions, which could be leveraged in drug development .
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(20)18-16(13(19)21-4)9-12(16)10-5-7-11(17)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDXOGJHLQKSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C2=CC=C(C=C2)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401125667 | |
Record name | Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401125667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-42-8 | |
Record name | Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401125667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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